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molecular formula C12H16O B192730 4'-tert-Butylacetophenone CAS No. 943-27-1

4'-tert-Butylacetophenone

Cat. No. B192730
M. Wt: 176.25 g/mol
InChI Key: UYFJYGWNYQCHOB-UHFFFAOYSA-N
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Patent
US04115224

Procedure details

514 grams (3.85 mol) of anhydrous aluminum chloride was put into 2 liters of carbon tetrachloride. While stirring vigorously, 302 grams (3.85 mol) of acetylchloride was added over a period of 1 hour at a temperature below 10° C. Subsequently, 469 grams (3.5 mol) of tert.butylbenzene was added to the reaction mixture over a period of 3 hours at a temperature below 5° C. After stirring for 1 hour without cooling, the reaction mixture was poured into a mixture of 500 milliliters of water, 1.7 kilograms of ice and 150 milliliters of 35% hydrochloric acid. The organic phase was separated, washed to neutrality and dried. After the solvent had been distilled off, 600 grams of 4'-tert.butylacetophenone was obtained having a refractive index nD20 = 1.5212. 444 grams (2.02 mol) of the above-described 4'-tert.butylacetophenone was mixed with 1.25 liters of glacial acetic acid and heated to 60° C. while stirring. Subsequently, at a reaction temperature of about 60° C., 375 grams (5.28 mol) of gaseous chlorine was passed into the reaction mixture for 41/2 hours. After the reaction mixture had been freed from hydrogen chloride gas and the excess of chlorine by passing through nitrogen, 414 grams (5.05 mol) of anhydrous sodium acetate was added and then the reaction mixture was heated to 95° C. Subsequently, another 185 grams (2.60 mol) of gaseous chlorine was passed into the reaction mixture for 2 hours at a temperature of about 95° C. The excess of chlorine was again removed with the aid of nitrogen and then the hot reaction mixture was filtered. After the addition of 63 milliliters of water, the clear filtrate was cooled to room temperature, which caused 2,2,2-trichloro-4'-tert.butylacetophenone to crystallize out. After filtering off by suction, washing and drying, 530 grams of white crystalline final product was obtained, having a melting point of 61.5° - 62.5° C.
Quantity
514 g
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Quantity
469 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.7 kg
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10].Cl>O.C(Cl)(Cl)(Cl)Cl>[C:9]([C:13]1[CH:18]=[CH:17][C:16]([C:5](=[O:7])[CH3:6])=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
514 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
302 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
469 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Step Four
Name
ice
Quantity
1.7 kg
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
While stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed to neutrality
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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